molecular formula C9H7ClF2O B8735802 2-(Chloromethyl)-2-(2,4-difluorophenyl)oxirane CAS No. 164347-62-0

2-(Chloromethyl)-2-(2,4-difluorophenyl)oxirane

Cat. No. B8735802
M. Wt: 204.60 g/mol
InChI Key: SPHILNHUYNCNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06387906B1

Procedure details

To a stirred and cooled (−78° C.) mixture of 2-chloro-1(2,4-difluorophenyl)-1-ethanone (30 g), chloroiodomethane (56.4 g) and tetrahydrofuran 267 ml) was added dropwise a 6% solution of methyllithium-lithiumbromide complex in diethylether (215 ml). The reaction mixture was slowly warmed to room temperature and was then hydrolysed with NH4Cl. Aqueous NaOH was added and the mixture was stirred for 1 hour. The organic layer was separated, washed, dried, filtered and the solvent evaporated. The residue was purified over silica gel (eluent: hexane/CH3COOC2H5 98/2). The solvent of the desired fraction was evaporated, yielding 11 g (16.8%) of 2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane (interm. 1).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
56.4 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
215 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4].Cl[CH2:14]I.[NH4+].[Cl-].[OH-].[Na+]>C(OCC)C.O1CCCC1>[Cl:1][CH2:2][C:3]1([C:5]2[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=2[F:12])[CH2:14][O:4]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClCC(=O)C1=C(C=C(C=C1)F)F
Name
Quantity
56.4 g
Type
reactant
Smiles
ClCI
Name
Quantity
267 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
215 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified over silica gel (eluent: hexane/CH3COOC2H5 98/2)
CUSTOM
Type
CUSTOM
Details
The solvent of the desired fraction was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClCC1(OC1)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 16.8%
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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